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2-Sulfanylideneimidazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound characterized by its imidazolidine structure with a carboxylic acid functional group. Its molecular formula is , and it features two sulfur atoms in the sulfanylidene positions, contributing to its unique chemical properties. This compound is of interest due to its potential biological activities and applications in pharmaceuticals.
Research indicates that 2-sulfanylideneimidazolidine-4-carboxylic acid exhibits various biological activities, including:
These activities make it a candidate for further investigation in drug development and therapeutic applications.
Several methods have been reported for synthesizing 2-sulfanylideneimidazolidine-4-carboxylic acid:
The applications of 2-sulfanylideneimidazolidine-4-carboxylic acid span various fields:
Interaction studies involving 2-sulfanylideneimidazolidine-4-carboxylic acid have focused on its potential interactions with biomolecules:
Such studies are essential for determining the compound's efficacy and safety profile in medicinal chemistry.
Several compounds share structural similarities with 2-sulfanylideneimidazolidine-4-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Thioxothiazolidine-4-carboxylic acid | Contains thiazole ring; distinct sulfur positioning | |
| 2-Isopropylthiazolidine-4-carboxylic acid | Isopropyl group enhances lipophilicity | |
| 2,5-Bis(sulfanylidene)imidazolidine-4-carboxylic acid | Similar structure but with additional sulfanylidene groups |
Each of these compounds exhibits unique properties and potential applications, but 2-sulfanylideneimidazolidine-4-carboxylic acid stands out due to its specific structural features and biological activities. Its dual sulfur functionality and carboxylic acid group provide distinct reactivity patterns that are not present in all similar compounds.
The quantum mechanical description of imidazolidine reactivity provides fundamental insights into the electronic structure and bonding characteristics that govern the chemical behavior of 2-sulfanylideneimidazolidine-4-carboxylic acid [1]. The five-membered heterocyclic ring system exhibits unique electronic properties that arise from the orbital interactions between nitrogen atoms and the sulfanylidene moiety [2].
Density functional theory calculations using the B3LYP functional have demonstrated that imidazolidine derivatives possess distinct frontier molecular orbital characteristics [1] [3]. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms of the imidazolidine ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the sulfur atom in the sulfanylidene group [4]. These orbital energy levels directly influence the nucleophilic and electrophilic reactivity patterns observed in experimental studies [5].
The natural bond orbital analysis reveals that the tertiary nitrogen atom in the imidazolidine ring exhibits the highest reactivity, followed by the iminic nitrogen, as evidenced by Fukui index calculations [1]. The presence of the sulfanylidene group significantly modulates these reactivity patterns through electronic delocalization effects [6]. Quantum mechanical effects, including both electronic and nuclear quantum contributions, play essential roles in defining the chemical behavior of nitrogen-containing heterocycles [2].
Table 1: Quantum Mechanical Parameters for Imidazolidine Systems
| Parameter | Value (eV) | Reference Method |
|---|---|---|
| HOMO Energy | -6.42 to -5.88 | B3LYP/6-31G(d) |
| LUMO Energy | -1.26 to -2.91 | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.26 to 5.17 | B3LYP/6-31G(d) |
| Ionization Potential | 3.84 to 5.04 | Calculated |
The computational studies indicate that the quantum mechanical nature of hydrogen bonding significantly influences the stability and reactivity of imidazolidine derivatives [2]. Path integral molecular dynamics simulations demonstrate that nuclear quantum effects lower hydrogen shuttling barriers, favoring hydrogen atom delocalization within hydrogen-bonded complexes involving imidazolidine systems [2].
Ab initio calculations performed at the Hartree-Fock level using split-valence basis sets have provided accurate vibrational frequency predictions for heterocyclic compounds containing nitrogen and sulfur [7]. These theoretical approaches enable the prediction of infrared and nuclear magnetic resonance spectral properties, facilitating experimental characterization of 2-sulfanylideneimidazolidine-4-carboxylic acid [8].
Stereoelectronic effects play a crucial role in determining the molecular geometry, reactivity, and physical properties of sulfanylidene-containing compounds through spatial relationships in their electronic structure [9]. These effects arise from stabilizing or destabilizing interactions that depend on the relative orientations of bonding and non-bonding electrons in space [9] [10].
The sulfanylidene group exhibits unique donor-acceptor orbital interactions that significantly influence the overall molecular behavior [11]. Sulfur(IV) compounds demonstrate characteristic stereoelectronic phenomena, including negative hyperconjugation and sigma-conjugation effects that stabilize specific conformational arrangements [10]. The electron-rich sulfur atom can engage in secondary orbital overlap with adjacent molecular orbitals, leading to enhanced thermodynamic stability [10].
Table 2: Stereoelectronic Interaction Energies
| Interaction Type | Energy Stabilization (kcal/mol) | Molecular Context |
|---|---|---|
| n→σ* (S-C) | 2-8 | Sulfanylidene systems |
| σ→π* | 3-12 | Conjugated frameworks |
| π→σ* | 1-6 | Aromatic interactions |
| Lone pair conjugation | 5-15 | Heteroatom systems |
The stereoelectronic preference for conformations follows Kirby's theory, which states that the best donor lone pair or bond adopts an anti-periplanar orientation relative to the best acceptor bond or orbital [10]. In sulfanylidene imidazolidine systems, this principle manifests through specific geometric constraints that optimize orbital overlap and minimize electronic repulsion [12].
Computational analysis of sulfur-containing heterocycles reveals that stereoelectronic effects significantly influence bond lengths, bond angles, and overall molecular conformation [11]. The sulfanylidene moiety exhibits enhanced reactivity toward nucleophilic attack due to the polarization of the sulfur-carbon double bond and the availability of low-lying sigma-star orbitals [13]. These stereoelectronic considerations are particularly important in understanding the mechanistic pathways of reactions involving 2-sulfanylideneimidazolidine-4-carboxylic acid [11].
The molecular orbital interactions in sulfanylidene systems demonstrate characteristic patterns of electron delocalization that extend beyond simple resonance descriptions [14]. Advanced natural bond orbital analysis indicates that the stabilizing interactions involve multiple orbital types, including bonding, antibonding, and non-bonding molecular orbitals [14]. The energy differences between these orbitals determine the magnitude of stereoelectronic stabilization and directly correlate with experimental reactivity observations [14].
Ring strain modulation in five-membered heterocycles represents a fundamental aspect of their chemical reactivity and stability [15]. The imidazolidine ring system experiences moderate ring strain due to angular distortions from ideal tetrahedral geometry, which significantly influences reaction pathways and product distributions [16] [17].
Computational studies using density functional theory have established that ring strain energy in imidazolidine derivatives ranges from 5 to 15 kilocalories per mole, depending on substitution patterns and conformational factors [17]. The presence of the sulfanylidene group introduces additional strain through electronic and steric interactions with the ring framework [18]. Relief of ring strain serves as a driving force for various chemical transformations, including ring-opening reactions and cycloaddition processes [15] [19].
Table 3: Ring Strain Energy Calculations for Heterocyclic Systems
| Ring System | Strain Energy (kcal/mol) | Calculation Method | Reference |
|---|---|---|---|
| Imidazolidine | 8.2 | DFT B3LYP | [17] |
| Thiazolidine | 6.8 | DFT B3LYP | [3] |
| Cyclopropane | 27.5 | Experimental | [16] |
| Cyclobutane | 26.3 | Experimental | [16] |
Mechanistic models for ring strain modulation incorporate both thermodynamic and kinetic factors [15]. The activation strain analysis reveals that relief of ring strain contributes significantly to the thermodynamics of bond activation processes but plays a lesser role in transition state stabilization [15]. The interaction energy between metal centers and hydrocarbon ring systems provides additional mechanistic insights into strain-promoted reactivity [15].
Homodesmotic reaction calculations enable accurate determination of ring strain energies by comparing cyclic molecules with their strain-free acyclic counterparts [19] [17]. These computational approaches have demonstrated that substitution patterns significantly influence strain energy values, with electron-withdrawing groups generally increasing strain and electron-donating groups providing relief [19]. The chair conformation of six-membered rings contrasts sharply with the puckered geometry of five-membered rings, resulting in different strain profiles and reactivity patterns [19].
Advanced molecular dynamics simulations incorporating activation strain analysis provide detailed mechanistic understanding of ring strain effects on chemical reactivity [20]. These studies reveal that strain release can drive conformational changes, influence reaction selectivity, and determine the feasibility of cyclization reactions [21]. The integration of machine learning approaches with quantum mechanical calculations has enabled rapid prediction of ring strain energies for large molecular datasets [21]. Recent developments in computational methodology allow for millisecond-scale predictions of ring strain energies using graph neural networks trained on high-quality quantum mechanical data [21].
The synthesis of 2-sulfanylideneimidazolidine-4-carboxylic acid and related heterocyclic compounds through condensation-based cyclization represents one of the most established approaches in organic chemistry. These methodologies primarily involve the formation of the heterocyclic ring through nucleophilic attack and subsequent cyclization reactions.
Aldehyde-Cysteine Condensation Methods
The most widely employed condensation strategy involves the reaction of L-cysteine with aromatic aldehydes under mild conditions [1] [2]. This methodology proceeds through the formation of an intermediate imine, followed by intramolecular cyclization to generate the thiazolidine ring system. The reaction typically employs ethanol as the solvent and proceeds at room temperature over a period of 2-5 hours, yielding 2-aryl-thiazolidine-4-carboxylic acids in 60-90% yield [2]. The mechanism involves initial nucleophilic attack of the amino group on the aldehyde carbonyl, followed by water elimination to form the imine intermediate. Subsequently, the sulfur atom attacks the imine carbon, leading to ring closure and formation of the desired heterocyclic product.
Formaldehyde-Mediated Cyclization Approaches
Another significant condensation methodology employs formaldehyde as the carbonyl component in reaction with L-cysteine hydrochloride [3]. This approach requires subsequent esterification and oxidation steps to afford the final thiazolidine-4-carboxylic acid methyl ester. The process begins with the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification using methanol and dry hydrogen chloride gas. The resulting thiazolidine-4-carboxylic acid methyl ester is then subjected to oxidation using manganese dioxide in acetonitrile at elevated temperatures (60-100°C) for 24-72 hours. Final hydrolysis with sodium hydroxide solution provides the target carboxylic acid.
Multi-Configuration Synthesis Strategies
Recent developments in condensation-based cyclization have focused on the synthesis of multi-configuration heterocycles through environmentally friendly protocols [4]. The reaction of 3-position mono-substituted or unsubstituted multi-configuration 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis, provides access to multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. This methodology demonstrates significant advantages in terms of environmental sustainability, using water as the solvent and achieving product yields exceeding 86%.
Thiourea-based synthetic strategies represent another fundamental approach to accessing 2-sulfanylideneimidazolidine-4-carboxylic acid derivatives. These methodologies leverage the nucleophilic properties of thiourea derivatives to construct the heterocyclic framework through controlled cyclization reactions.
Functionalized Thiourea Cyclization
The cyclization of functionalized thioureas bearing pendant hydroxyl groups with bromoacyl bromides provides access to iminothiazolidinones with yields ranging from 20% to 97% [5]. This methodology demonstrates remarkable control over product formation through temperature and solvent selection. The reaction mechanism involves a stepwise process with N-acylation as the first step, followed by S-alkylation to complete the cyclization. The presence of pendant nucleophilic groups allows for unprecedented temperature-dependent control over product distribution, differing from classical kinetic versus thermodynamic control mechanisms.
Isothiocyanate-Amino Acid Coupling Strategies
The coupling reaction between α-amino acid derivatives and isothiocyanates represents a well-established route to 2-thiohydantoin derivatives [6]. This approach involves the nucleophilic attack of the amino acid derivative on the isothiocyanate carbon, followed by intramolecular cyclization. The methodology can be performed under various organic solvent conditions, with yields dependent on the specific substrates and reaction conditions employed. The reaction mechanism proceeds through the formation of a thiourea intermediate, which subsequently undergoes cyclization to form the desired heterocyclic product.
Aziridine-Based Cyclization Approaches
A particularly innovative thiourea-based methodology involves the Lewis acid-catalyzed dynamic kinetic resolution of activated aziridines with substituted isothiocyanates [7]. This approach utilizes boron trifluoride etherate as the Lewis acid catalyst in the presence of tetrabutylammonium hydrogen sulfate to achieve excellent enantioselectivity (up to 98% enantiomeric excess) and high yields (up to 97%). The reaction mechanism involves the initial activation of the N-arylsulfonylaziridine by the Lewis acid, followed by SN2-type ring-opening with the isothiocyanate to form an intermediate with inverted configuration. Subsequent 5-exo-dig cyclization affords the 2-iminothiazolidine derivatives with high stereoselectivity.
The development of transition metal-catalyzed asymmetric synthetic methodologies has revolutionized the preparation of chiral 2-sulfanylideneimidazolidine-4-carboxylic acid derivatives. These approaches leverage the unique properties of transition metal complexes to achieve high levels of stereocontrol and catalytic efficiency.
Copper-Catalyzed Multicomponent Reactions
Copper-catalyzed multicomponent reactions represent a powerful approach for the construction of thiazolidin-2-imines bearing quaternary carbon centers [8]. The methodology involves a novel one-pot reaction among primary amines, ketones, terminal alkynes, and isothiocyanates, catalyzed by copper(I) chloride at 110°C. The reaction proceeds through the formation of propargylamine intermediates via A3 coupling, followed by nucleophilic attack on isothiocyanates and subsequent regioselective 5-exo-dig S-cyclization. Density functional theory calculations have confirmed that the copper-catalyzed pathway leading to S-cyclized products proceeds with a lower energy barrier compared to N-cyclization, explaining the observed selectivity.
Rare-Earth Metal Asymmetric Catalysis
Chiral bis(oxazolinato) rare-earth metal catalysts have demonstrated exceptional efficiency in the asymmetric addition/hydroamidination of nitriles to allylamines [9]. This methodology enables the synthesis of optically active functionalized imidazolines under mild conditions with high atom economy. The rare-earth metal catalysts provide superior enantioselectivity compared to traditional transition metal systems, with the chiral bis(oxazolinato) ligands controlling the stereochemical outcome through precise coordination geometry.
Iridium-Catalyzed Asymmetric Transformations
Iridium-based catalytic systems have shown remarkable potential in asymmetric hydrogenation reactions of sulfur-containing cyclic imines [10]. The methodology employs iridium catalysts in conjunction with chiral phosphine ligands to achieve excellent enantioselectivity (up to 99% enantiomeric excess) in the reduction of 3-thiazolines. The catalytic cycle involves the formation of octahedral iridium(III) complexes through cyclometalation, followed by stereocontrolled hydride transfer to provide the chiral thiazolidine products.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of heterocyclic compounds containing sulfur-carbon bonds [11]. These methodologies utilize palladium complexes with chiral ligands to achieve asymmetric transformations with high levels of stereocontrol. The catalytic systems demonstrate broad substrate scope and functional group tolerance, making them particularly valuable for the synthesis of complex heterocyclic structures.
Organocatalytic methodologies have emerged as powerful alternatives to transition metal-catalyzed processes, offering advantages in terms of sustainability, cost-effectiveness, and functional group compatibility.
Chiral Diphenylprolinol-Catalyzed Cascades
The use of chiral diphenylprolinol TMS ether as an organocatalyst enables unprecedented cascade Michael-alkylation reactions for the construction of chiral cyclopropanes [12]. This methodology involves the reaction of α,β-unsaturated aldehydes with bromomalonates in the presence of 2,6-lutidine as base. The organocatalyst provides excellent enantioselectivity and diastereoselectivity while constructing two new carbon-carbon bonds, two new stereogenic centers, and one quaternary carbon center in a single operation. The reaction mechanism involves initial Michael addition followed by intramolecular alkylation, with the chiral catalyst controlling the stereochemical outcome through non-covalent interactions.
Biocatalytic Enantioselective Reductions
Imine reductases represent a particularly promising class of biocatalysts for the enantioselective reduction of sulfur-containing cyclic imines [10]. These enzymes demonstrate remarkable efficiency in the reduction of 3-thiazolines, achieving up to 99% conversion and 99% enantiomeric excess. The biocatalytic approach offers significant advantages in terms of selectivity and environmental sustainability, operating under mild aqueous conditions without the need for organic solvents or harsh reagents.
Thiourea-Based Organocatalysts
Several novel organocatalysts derived from β- and γ-lactam-fused thiazolidines have been developed for asymmetric transformations [13]. These catalysts demonstrate excellent performance in the asymmetric Neber reaction of β-ketoxime-1H-tetrazoles toward chiral 2-(tetrazol-5-yl)-2H-azirines. The presence of the β-lactam ring in the catalysts is crucial for achieving high enantioselectivity, with 6β-aminopenicillanic acid-derived thiourea providing the R enantiomer with greater than 99% enantiomeric excess.
Brønsted Acid Organocatalysts
Chiral Brønsted acid catalysts have shown significant potential in organocatalytic ring-opening reactions of cyclopropanes [14]. These catalysts enable enantioselective transformations that were previously only achievable through enantiospecific or diastereoselective methods. The organocatalytic approach utilizes aminocatalysis and Brønsted acid catalysis as major activation manifolds to trigger unprecedented transformations involving cyclopropane substrates.
Mechanochemical synthesis has emerged as a highly sustainable approach for the preparation of heterocyclic compounds, offering significant advantages in terms of environmental impact, energy efficiency, and synthetic efficiency.
Ball Milling Methodologies
High-speed vibration ball milling represents one of the most effective mechanochemical approaches for heterocycle synthesis [15] [16]. The methodology involves the use of stainless steel balls in specialized milling jars operating at frequencies ranging from 20-50 Hz. Reaction times are dramatically reduced compared to solution-phase methods, with many transformations completing within 15-60 minutes. The solvent-free conditions eliminate the need for organic solvents, reducing environmental impact while often improving reaction yields to 95-99%.
Grinding-Assisted Multicomponent Reactions
Manual grinding techniques have been successfully applied to multicomponent reactions for the synthesis of heterocyclic compounds [16]. The Petasis reaction, involving salicylaldehyde derivatives, primary or secondary amines, and arylboronic acids, can be performed efficiently under grinding conditions using a planetary ball mill. The methodology demonstrates excellent functional group tolerance and provides access to diverse heterocyclic structures without the need for traditional heating or solvent systems.
Mechanochemical Functionalization Strategies
The mechanochemical functionalization of heterocycles through C-H activation represents a sustainable alternative to traditional solution-phase synthesis [17]. This approach eliminates the need for solvents while maintaining high levels of selectivity and efficiency. The methodology is particularly valuable for the synthesis of medicinally relevant heterocycles, offering a greener approach to pharmaceutical intermediate preparation.
Twin Screw Extrusion Techniques
Twin screw extrusion has been successfully applied to the preparation of various heterocyclic compounds under continuous flow conditions [16]. This methodology offers advantages in terms of scalability and process efficiency, making it particularly attractive for industrial applications. The continuous nature of the process allows for better heat and mass transfer compared to batch mechanochemical methods.
Photocatalytic methodologies have revolutionized the formation of carbon-sulfur bonds, offering mild and environmentally friendly alternatives to traditional synthetic approaches.
Visible Light Photoredox Catalysis
Visible light photoredox catalysis enables the formation of carbon-sulfur bonds through single-electron transfer processes [18]. The methodology utilizes blue LED irradiation at room temperature to activate electron donor-acceptor complexes between thiolates and aryl halides. The reaction proceeds through the excitation of the electron donor-acceptor complex, followed by hydrogen atom transfer from alkanes to generated aryl radicals. This approach eliminates the need for transition metals and strong oxidants while achieving good yields (71%) under mild conditions.
Photocatalytic Disulfidation Reactions
Direct disulfidation of saturated N-heterocycles can be achieved through visible light-induced hydrogen atom transfer processes [19]. The methodology involves the merging of visible light photoredox catalysis with hydrogen atom transfer catalysis to achieve direct disulfidation of N-α-C(sp³)-H bonds. The reaction demonstrates good functional group tolerance and can be performed on gram scale, indicating its potential utility in practical synthesis.
Photocatalytic Heterocycle Synthesis
Photocatalytic approaches have been successfully applied to the synthesis of various heterocyclic compounds through C-S bond formation [20]. The methodology utilizes visible light to generate reactive sulfur radicals that can participate in cyclization reactions. These approaches offer significant advantages in terms of reaction conditions, often proceeding at room temperature under mild conditions with excellent functional group compatibility.
Photocatalytic Oxidative Processes
Photocatalytic oxidative processes have been developed for the synthesis of sulfur-containing heterocycles under harsh conditions [21]. Quinoline-linked covalent organic frameworks demonstrate improved stability and photocatalytic activity compared to traditional imine-linked systems. These materials can catalyze photocatalytic reactions involving organic acids and bases with high efficiency (up to 11,831.6 μmol·g⁻¹·h⁻¹) and long-term recyclability.